Quantitatively Different Lipophilicity Profile Versus the 4-Chlorophenyl Analog Enables Different Membrane Partitioning
The biphenyl-substituted target compound exhibits a computed logP of 3.94 (logD 3.93), which is 1.12 log units higher than that of its 4-chlorophenyl analog (logP 2.81; logD 2.81) . This difference, derived from the same ChemDiv prediction pipeline, indicates that the target compound is approximately 13-fold more lipophilic at physiological pH, a parameter directly correlated with membrane permeability, plasma protein binding, and volume of distribution .
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.9362; logD = 3.9332 |
| Comparator Or Baseline | N'-[(4-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide: logP = 2.8122; logD = 2.8092 |
| Quantified Difference | ΔlogP = +1.1240 (target more lipophilic) |
| Conditions | ChemDiv in silico prediction pipeline; both compounds reported on identical scale |
Why This Matters
For screening libraries or lead optimization, a >1 log unit difference in lipophilicity can shift a compound between CNS penetration and peripherally restricted profiles—procuring the wrong analog invalidates the intended property-based design hypothesis.
